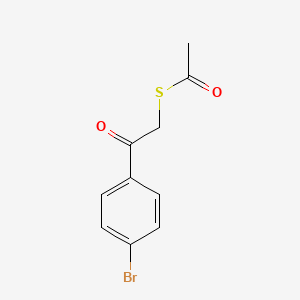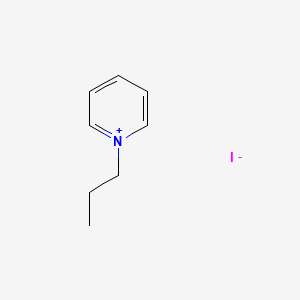
6-tert-Butoxy-2,3,5-trifluoropyridine, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butoxy-2,3,5-trifluoropyridine, or 6-TBTP, is a novel compound that has been gaining attention in the scientific community for its potential applications in research and development. It is a fluorinated pyridine derivative that has been used in a variety of chemical synthesis, and its unique structure makes it an attractive tool for scientists looking to explore new avenues of research. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-tert-Butoxy-2,3,5-trifluoropyridine involves the reaction of 2,3,5-trifluoropyridine with tert-butanol in the presence of a strong acid catalyst.
Starting Materials
2,3,5-trifluoropyridine, tert-butanol, strong acid catalyst
Reaction
Add 2,3,5-trifluoropyridine to a reaction vessel, Add tert-butanol to the reaction vessel, Add a strong acid catalyst to the reaction mixture, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent, Purify the product by recrystallization or chromatography
Mecanismo De Acción
The mechanism of action of 6-TBTP is not well understood. However, it is thought to act as a catalyst in a variety of chemical reactions, and its unique structure allows it to bind to certain molecules and catalyze their reaction. It is also believed to act as an electron-withdrawing group, which can enable the formation of new bonds between molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-TBTP are not well understood. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that 6-TBTP may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-TBTP in laboratory experiments include its low cost, its stability in a variety of conditions, and its ability to catalyze a variety of chemical reactions. However, its use is limited by its relatively low solubility in water and its potential toxicity in high concentrations.
Direcciones Futuras
The potential applications of 6-TBTP are numerous, and there are many possible future directions for research. These include the development of new methods for the synthesis of 6-TBTP, the exploration of its use as a catalyst in organic synthesis, the study of its mechanism of action, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
6-TBTP is a versatile compound that has been used in a variety of scientific research applications. It has been used as a building block in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorinated polymers, and as a reagent in the preparation of organometallic compounds.
Propiedades
IUPAC Name |
2,3,5-trifluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-9(2,3)14-8-6(11)4-5(10)7(12)13-8/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKGMXXYYTGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butoxy-2,3,5-trifluoropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)


![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)


![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)



![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
